2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-13-15-11-8-4-7-10(11)12(16-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBSZCFWRDABLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often require the presence of a base such as triethylamine and are carried out under inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium ethoxide or sodium methoxide, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against various biological targets.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its action are often related to its ability to bind to and alter the activity of these targets .
Comparison with Similar Compounds
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be compared with other similar compounds such as:
2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound has two chlorine atoms and exhibits different reactivity and biological activity.
4-chloro-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Biological Activity
2-Chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's biological properties, synthesis methods, mechanisms of action, and relevant research findings.
Overview
The compound is categorized under cyclopenta[d]pyrimidines, which are known for their diverse biological activities. Its structure includes a chlorine atom and a phenyl group, contributing to its unique reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. A common method includes the condensation of malononitrile with aldehydes and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as benzyl chloride or 1,2-dibromoethane.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an inhibitor or modulator of various enzymes or receptors, influencing cellular signaling pathways. The presence of the chlorine atom and the phenyl group enhances its binding affinity to these targets .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives were tested against several cancer cell lines (MCF-7, BGC-823, A549) and showed promising results in inducing apoptosis and inhibiting cell proliferation .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 10f | BGC-823 | 0.5 | Induces apoptosis |
| Compound 10a | A549 | 0.8 | Cell cycle arrest |
| 2-Chloro-4-phenyl... | MCF-7 | 1.2 | DNA interaction |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression and other diseases. For example, it has been identified as a selective inhibitor of PI5P4Kγ, a kinase implicated in various cellular processes related to cancer and neurodegeneration .
Table 2: Enzyme Inhibition Profiles
| Enzyme Target | Inhibition (%) at 10 µM |
|---|---|
| PI5P4Kγ | >50% |
| AURKB | 31% |
| CLK2 | 37% |
Case Studies
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of pyrimidine derivatives, researchers found that the addition of a phenyl group significantly enhanced the cytotoxicity against cancer cells while reducing toxicity to normal cells . The study utilized flow cytometry and morphological analysis to confirm apoptotic features in treated cells.
Case Study 2: Kinase Selectivity
Another investigation focused on the selectivity of thienylpyrimidines for PI5P4Kγ over other kinases. The study demonstrated that certain derivatives exhibited low nanomolar potency against PI5P4Kγ while maintaining selectivity against over 140 other kinases tested . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine?
The synthesis typically involves cyclization of precursors such as substituted pyrimidine derivatives. A standard method includes reacting chlorinated intermediates (e.g., 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) with phenyl-containing reagents under reflux conditions in polar aprotic solvents like DMF or DMSO. Purification is achieved via recrystallization or column chromatography . Industrial protocols emphasize optimizing reaction time (12–24 hours) and temperature (80–120°C) to achieve yields >70% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the cyclopenta[d]pyrimidine scaffold and substituent positions (e.g., δ 2.69–2.77 ppm for cyclopentane protons) .
- LC-MS : For molecular ion ([M+H]+) validation and purity assessment (e.g., m/z 326.0 observed in related analogs) .
- IR Spectroscopy : To identify functional groups like C-Cl stretches (~700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
SAR studies require systematic substitution at the 2-chloro and 4-phenyl positions. For example:
- Replace chlorine with methyl or methoxy groups to assess steric/electronic effects on bioactivity .
- Introduce heterocyclic moieties (e.g., tetrahydro-2H-pyran) at the 4-position to enhance pharmacokinetic properties .
Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to correlate structural modifications with target binding .
Q. How can contradictory reports on biological activity (e.g., herbicidal vs. antitumor effects) be resolved?
Contradictions often arise from context-dependent mechanisms. To address this:
- Perform comparative assays under standardized conditions (e.g., cell lines, enzyme isoforms).
- Use metabolomic profiling to identify off-target interactions (e.g., unintended kinase inhibition) .
- Analyze substituent effects: For instance, 4-phenyl derivatives may target plant-specific pathways, while 4-(tetrahydro-2H-pyran) analogs could modulate mammalian kinases .
Q. What solvent systems optimize nucleophilic substitution reactions in functionalizing this compound?
Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states. For example:
Q. How can in vitro/in vivo discrepancies in pharmacokinetic (PK) data be mitigated?
- Apply physiologically based PK (PBPK) modeling to predict bioavailability .
- Use microsomal stability assays to identify metabolic hotspots (e.g., cyclopentane ring oxidation) .
- Modify the 6,7-dihydro-5H moiety to improve metabolic resistance (e.g., fluorination at C5) .
Methodological Considerations
Q. What strategies improve yield in multi-step syntheses of analogs?
Q. How can researchers validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets (e.g., kinases) .
- CRISPR-Cas9 knockout models : Compare activity in target-deficient vs. wild-type cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
